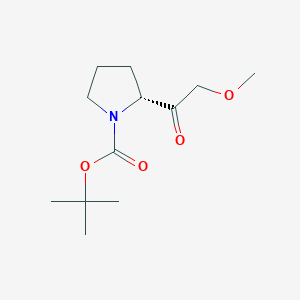

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is a branched alkyl group, and the methoxyacetyl group is an ester functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the tert-butyl, methoxyacetyl, and carboxylate groups. The exact synthesis would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, with the various groups attached at the specified positions. The stereochemistry at the 2-position is indicated as ®, which would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The pyrrolidine ring could potentially be involved in ring-opening reactions .Scientific Research Applications

Precursors for Prodigiosin Analogs

Tert-butyl esters, including variants similar to "Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate", have been utilized in the synthesis of 5-substituted pyrroles through singlet oxygen reactions. These pyrroles serve as precursors to prodigiosin, a compound with potential pharmaceutical applications, including A-ring substituted analogues (Wasserman et al., 2004).

Synthesis of Antiinflammatory Compounds

The compound has been involved in the synthesis and evaluation of antiinflammatory agents. For example, derivatives of pyrrolidin-2-ones, synthesized for their potential as antiinflammatory and analgesic agents, have shown promising activity with reduced ulcerogenic effects (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

Similar tert-butyl esters have been used in palladium-catalyzed coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, highlighting their utility in complex organic synthesis (Wustrow & Wise, 1991).

Metabolic Pathway Exploration

Research into the metabolic pathways of compounds like "Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate" has been conducted to understand their biotransformation and potential interactions within biological systems. Studies on CP-533,536, a prostaglandin E2 agonist, have elucidated CYP2C8- and CYP3A-mediated C-demethylation pathways, providing insights into drug metabolism and development (Prakash et al., 2008).

properties

IUPAC Name |

tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHZSZTWFGIBX-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)

![ethyl 2-[(3E)-morpholin-3-ylidene]acetate](/img/structure/B2844220.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)

![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)